Chromatide(TM) texas red(R)-5-dutp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

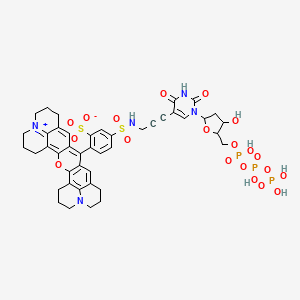

Chromatide™ texas red®-5-dutp is a fluorescent nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for labeling DNA, enabling researchers to visualize and track genetic material in various experimental contexts. The texas red® dye is known for its bright red fluorescence, making it an excellent choice for applications requiring high sensitivity and specificity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Chromatide™ texas red®-5-dutp involves the conjugation of the texas red® dye to deoxyuridine triphosphate (dUTP). The process typically includes the following steps:

Activation of Texas Red® Dye: The dye is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation to dUTP: The activated dye is then reacted with dUTP in the presence of a catalyst, often a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of Chromatide™ texas red®-5-dutp follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:

Large-scale Synthesis: Utilizing automated synthesizers to handle large volumes of reagents.

Purification: Employing high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Quality Control: Rigorous testing to confirm the chemical structure and fluorescence properties.

Analyse Des Réactions Chimiques

Types of Reactions

Chromatide™ texas red®-5-dutp primarily undergoes substitution reactions due to the presence of reactive functional groups on the texas red® dye and the nucleotide.

Substitution Reactions: The dye can be substituted onto various nucleotides or other biomolecules.

Hydrolysis: Under certain conditions, the ester bonds in the compound can be hydrolyzed.

Common Reagents and Conditions

Reagents: NHS, EDC, dUTP, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.

Major Products

The primary product of these reactions is the labeled nucleotide, Chromatide™ texas red®-5-dutp, which can be incorporated into DNA strands during synthesis or amplification processes.

Applications De Recherche Scientifique

Chromatide™ texas red®-5-dutp is widely used in various scientific research fields:

Chemistry: Used in the synthesis of labeled oligonucleotides for studying DNA interactions and structures.

Biology: Essential for fluorescence in situ hybridization (FISH) techniques to detect specific DNA sequences in cells and tissues.

Medicine: Applied in diagnostic assays to identify genetic mutations and chromosomal abnormalities.

Industry: Utilized in the development of biosensors and diagnostic kits.

Mécanisme D'action

The mechanism by which Chromatide™ texas red®-5-dutp exerts its effects involves the incorporation of the labeled nucleotide into DNA strands during polymerase reactions. The texas red® dye emits fluorescence when excited by specific wavelengths of light, allowing for the visualization of the labeled DNA. The molecular targets include DNA polymerases and the DNA strands being synthesized.

Comparaison Avec Des Composés Similaires

Chromatide™ texas red®-5-dutp is unique due to its specific fluorescence properties and stability. Similar compounds include:

Fluorescein-dUTP: Emits green fluorescence, used for similar applications but with different excitation/emission properties.

Cy3-dUTP: Another red-fluorescent nucleotide, but with different spectral characteristics.

Alexa Fluor 488-dUTP: Emits green fluorescence, known for its high photostability.

Chromatide™ texas red®-5-dutp stands out due to its bright red fluorescence and compatibility with various detection systems, making it a preferred choice for many researchers.

Propriétés

Formule moléculaire |

C43H46N5O20P3S2 |

|---|---|

Poids moléculaire |

1109.9 g/mol |

Nom IUPAC |

5-[3-[1-[4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |

InChI |

InChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63) |

Clé InChI |

IBVCSSOEYUMRLC-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)

![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)